![molecular formula C14H15NO2 B1470056 1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1524957-12-7](/img/structure/B1470056.png)
1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(4-Ethylphenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as EPMPCA, is an organic compound with a molecular formula of C10H11NO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and methanol. It is a derivative of pyrrole, a five-membered aromatic heterocyclic compound, and is widely used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including “1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid”, have been widely used in drug discovery . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Material Science
In the field of material science, pyrrole derivatives have shown promising results . They can be used in the synthesis of various materials due to their unique chemical properties .
Catalysis
Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction and improving the yield .
Antipsychotic Drugs
Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Anticancer Drugs
Pyrrole derivatives have been used in the development of anticancer drugs. They have shown effectiveness against leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Drugs
Pyrrole derivatives have been used to develop antibacterial and antifungal drugs . They have shown significant activity against various bacterial and fungal strains .
Antiprotozoal and Antimalarial Drugs
Pyrrole derivatives have also been used in the development of antiprotozoal and antimalarial drugs . They have shown significant activity against various protozoan parasites and malaria .
β-Adrenergic Antagonist
Pyrrole derivatives have been used in the development of β-adrenergic antagonists . These drugs are used to treat conditions like hypertension and angina .
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-8,10H,2,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYEQUIFAJFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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